molecular formula C12H13Cl2N3S B2804625 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol CAS No. 743452-43-9

5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2804625
CAS RN: 743452-43-9
M. Wt: 302.22
InChI Key: ZTGWHVJETUSOIJ-UHFFFAOYSA-N
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Description

5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol, also known as TDT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TDT is a thiol-containing triazole compound that has been found to possess potent antifungal, antibacterial, and anticancer activities.

Scientific Research Applications

5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been found to possess potent antifungal, antibacterial, and anticancer activities. It has been shown to inhibit the growth of various fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been shown to possess potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The exact mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exerts its antifungal and antibacterial activities by inhibiting the biosynthesis of ergosterol and peptidoglycan, respectively. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol's anticancer activity is believed to be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol has also been found to possess antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is its broad-spectrum activity against various fungi, bacteria, and cancer cell lines. This makes it a promising candidate for the development of new antifungal, antibacterial, and anticancer drugs. However, 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol's potential toxicity and limited solubility in aqueous solutions may limit its use in certain lab experiments.

Future Directions

There are several future directions for the research and development of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol. One direction is to explore its potential as a lead compound for the development of new antifungal, antibacterial, and anticancer drugs. Another direction is to investigate its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol and to determine its potential toxicity and side effects.

Synthesis Methods

The synthesis of 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol can be achieved through a multistep process involving the reaction of 2,4-dichlorophenylhydrazine with 2-methylpropanal to form 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole. This intermediate is then treated with thiourea and potassium hydroxide to obtain 5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3S/c1-7(2)6-17-11(15-16-12(17)18)9-4-3-8(13)5-10(9)14/h3-5,7H,6H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGWHVJETUSOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dichlorophenyl)-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

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